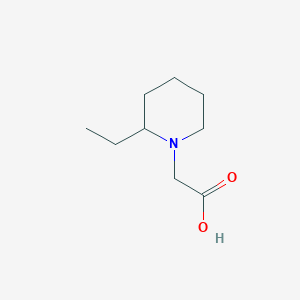

(2-Ethyl-piperidin-1-yl)-acetic acid

Descripción general

Descripción

(2-Ethyl-piperidin-1-yl)-acetic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of an ethyl group attached to the piperidine ring and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-piperidin-1-yl)-acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with ethyl bromide to form 2-ethylpiperidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis approach. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the yield and purity of the final product while minimizing the production of unwanted by-products.

Análisis De Reacciones Químicas

Types of Reactions

(2-Ethyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Research has indicated that derivatives of piperidine compounds, including (2-Ethyl-piperidin-1-yl)-acetic acid, exhibit neuroprotective effects. These compounds have been tested in models of focal ischemia, showing potential in the treatment of conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, studies demonstrated that these compounds could protect against cerebral infarction and convulsions in animal models, suggesting their utility in treating acute neurological conditions and chronic neurodegenerative diseases .

Cancer Treatment

The compound has also been investigated for its role as a tankyrase inhibitor, which is significant in cancer therapy due to its involvement in the Wnt signaling pathway. Inhibiting tankyrase can lead to the degradation of β-catenin, a protein often implicated in various cancers. Research has shown that this compound analogs can effectively inhibit tankyrase activity, thereby reducing tumor growth in preclinical models .

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical methods involving piperidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds. The yield and melting points of synthesized derivatives have been documented extensively, providing a basis for further pharmacological evaluation .

Pharmacological Testing

Pharmacological tests have highlighted the efficacy of this compound in various biological systems. In vitro studies have shown its ability to modulate receptor activity within the central nervous system, particularly as an antagonist at adenosine receptors. This modulation is crucial for developing treatments for conditions such as anxiety and depression .

In Vivo Studies

In vivo studies using rodent models have demonstrated that this compound can penetrate the blood-brain barrier effectively, allowing it to exert its effects within the central nervous system. The pharmacokinetics of this compound have been characterized by measuring plasma and brain concentrations after oral administration, indicating a favorable distribution profile for therapeutic use .

Case Studies

Mecanismo De Acción

The mechanism of action of (2-Ethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or neurotransmitter pathways, depending on the specific application of the compound.

Comparación Con Compuestos Similares

Similar Compounds

(2-Ethyl-piperidin-1-yl)-ethanol: Similar structure with an alcohol group instead of an acetic acid moiety.

(2-Ethyl-piperidin-1-yl)-methanol: Contains a methanol group instead of an acetic acid moiety.

(2-Ethyl-piperidin-1-yl)-propionic acid: Similar structure with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

(2-Ethyl-piperidin-1-yl)-acetic acid is unique due to its specific combination of the piperidine ring, ethyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the acetic acid moiety can influence the compound’s solubility, reactivity, and interaction with biological targets.

Actividad Biológica

(2-Ethyl-piperidin-1-yl)-acetic acid is an organic compound characterized by its unique piperidine structure, which includes an ethyl group at the second position and a carboxylic acid functional group. This compound is classified as an alpha-amino acid derivative, which suggests significant potential for various biological activities and therapeutic applications. The molecular formula of this compound is C₉H₁₅N₁O₂, with a molecular weight of approximately 171.24 g/mol.

Structural Features

The structural features of this compound contribute to its biological activity. The presence of both a piperidine ring and a carboxylic acid group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Anti-inflammatory Effects : Studies have highlighted its potential role in inhibiting soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes. Inhibitors of sEH have shown promise in reducing levels of pro-inflammatory markers and improving outcomes in models of rheumatoid arthritis and acute pancreatitis .

- Antibacterial Activity : Preliminary studies suggest that derivatives of piperidine compounds, including those similar to this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate potent activity against strains such as Staphylococcus aureus and Escherichia coli .

- Neuroprotective Properties : There is evidence suggesting that compounds related to this compound may possess neuroprotective effects, particularly in models of cerebral ischemia. This could position them as potential therapeutic agents for neurodegenerative diseases .

The mechanism of action for this compound and its derivatives involves modulation of various biochemical pathways:

- Inhibition of Inflammatory Mediators : By acting as an sEH inhibitor, the compound can reduce the production of inflammatory mediators such as prostaglandins, thereby alleviating inflammation .

- Interaction with Bacterial Topoisomerases : Some studies suggest that related compounds can inhibit bacterial topoisomerases, which are essential for DNA replication in bacteria, thus exerting antibacterial effects .

Case Studies

Several case studies have explored the biological activity of this compound or structurally related compounds:

- Rheumatoid Arthritis Model : In a study involving mice with induced rheumatoid arthritis, treatment with sEH inhibitors demonstrated reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines .

- Cerebral Ischemia Model : Research on neuroprotective effects showed that administration of piperidine derivatives improved outcomes in mice subjected to focal ischemia, suggesting potential applications in stroke therapy .

Comparative Analysis

The following table summarizes some key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features | Notable Biological Activities |

|---|---|---|---|

| This compound | 878431-25-5 | Piperidine structure with ethyl substitution | Anti-inflammatory, antibacterial |

| 2-(Piperidin-1-yl)acetic acid | 3235-67-4 | Simpler structure without ethyl group | Antibacterial |

| Ethyl 2-(piperidin-3-yl)acetate | 188883-58-1 | Different substitution pattern | Antifungal |

| 2-(Pyrrolidin-1-yl)acetic acid | 1346638-51-8 | Pyrrolidine ring instead of piperidine | Neuroprotective properties |

Propiedades

IUPAC Name |

2-(2-ethylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-8-5-3-4-6-10(8)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTJAZFEWYEBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390383 | |

| Record name | (2-Ethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878431-25-5 | |

| Record name | (2-Ethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.